molecular formula C8H17NO B13533316 1-(Oxepan-4-yl)ethan-1-amine

1-(Oxepan-4-yl)ethan-1-amine

Cat. No.: B13533316
M. Wt: 143.23 g/mol
InChI Key: ZDLZHRQFHDCKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxepan-4-yl)ethan-1-amine is a chemical compound of significant interest in organic and medicinal chemistry research. It features a seven-membered oxepane ring, a structural motif known to influence the conformational and pharmacokinetic properties of molecules . This ring system is substituted at the 4-position with an ethanamine group, making this compound a valuable chiral building block and a versatile intermediate for the synthesis of more complex molecular architectures. Researchers utilize this amine in the exploration of new pharmacologically active compounds, where it can serve as a critical precursor in the development of ligands for various biological targets. The primary amine functionality allows for straightforward derivatization, enabling its incorporation into larger frameworks such as peptidomimetics, macrocycles, and other specialty chemicals. The compound is closely related to other well-documented intermediates such as [1-(Oxan-4-yl)ethyl]hydrazine (CAS 1598821-89-6), highlighting its potential role in parallel synthetic pathways . As with all such specialized reagents, this compound is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications, or for any form of personal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-(oxepan-4-yl)ethanamine

InChI

InChI=1S/C8H17NO/c1-7(9)8-3-2-5-10-6-4-8/h7-8H,2-6,9H2,1H3

InChI Key

ZDLZHRQFHDCKEO-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCOCC1)N

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Oxepan 4 Yl Ethan 1 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-(Oxepan-4-yl)ethan-1-amine reveals that the primary disconnection strategy involves the carbon-nitrogen bond of the amine. This leads back to a ketone precursor, Oxepan-4-one, and a suitable nitrogen source. This approach is advantageous as Oxepan-4-one is a readily available starting material.

Oxepan-4-one Derivatives as Starting Materials

The primary precursor identified through retrosynthesis is Oxepan-4-one. This seven-membered cyclic ether containing a ketone functionality serves as an ideal starting point for the introduction of the desired aminoethyl group. The carbonyl group at the 4-position is the key reactive site for the necessary chemical transformations. While Oxepan-4-one itself is the most direct precursor, derivatives with protecting groups or other functionalities could be employed in more complex synthetic schemes, although this is often unnecessary for the direct synthesis of the target amine.

Amination Strategies for Ketone Functionality

With Oxepan-4-one as the key precursor, the central challenge lies in the introduction of the 1-aminoethyl group. The most direct and widely used method for converting a ketone to a primary amine is reductive amination. wikipedia.org This process involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced to the corresponding amine. wikipedia.org The choice of reducing agent is critical to the success of this reaction, with several options available that offer varying degrees of reactivity and selectivity. commonorganicchemistry.commasterorganicchemistry.com

Classical and Modern Synthetic Routes

The synthesis of this compound can be accomplished through both well-established classical methods and more recently developed modern protocols. Reductive amination remains the most prominent and efficient route.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis due to its efficiency and broad applicability. wikipedia.org The reaction proceeds by the initial formation of an imine from the ketone (Oxepan-4-one) and an amine source, followed by in-situ reduction of the imine to the desired amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages.

Reducing AgentTypical SolventsKey Characteristics
Sodium cyanoborohydride (NaBH3CN)Methanol (MeOH)Tolerant to water; effective at neutral to slightly acidic pH.
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3)Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)Mild and selective; sensitive to water and less compatible with protic solvents like methanol. commonorganicchemistry.com
Sodium borohydride (B1222165) (NaBH4)Methanol (MeOH), Ethanol (B145695) (EtOH)Can reduce the starting ketone, so it is typically added after imine formation is complete. commonorganicchemistry.com
Catalytic Hydrogenation (H2/catalyst)Varies (e.g., Ethanol, Methanol)"Green" method; catalyst choice (e.g., Pd/C, PtO2, Raney Nickel) is crucial.

For the synthesis of this compound, a typical procedure would involve reacting Oxepan-4-one with a source of ammonia, such as ammonium acetate (B1210297) or a solution of ammonia in an alcohol, in the presence of a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. The choice between a one-pot direct reductive amination or a two-step process involving the isolation of the imine intermediate depends on the reactivity of the substrates and the desired purity of the final product. wikipedia.org

Alternative C-N Bond Forming Reactions

While reductive amination is the most direct route, other methods for forming carbon-nitrogen bonds can be considered. These alternative strategies may offer advantages in specific contexts, such as in the synthesis of analogues or when facing challenges with the reductive amination approach.

One such alternative is the Gabriel synthesis , which involves the alkylation of potassium phthalimide (B116566) with a suitable alkyl halide, followed by hydrazinolysis to release the primary amine. For the synthesis of this compound, this would require the preparation of a 1-(haloethyl)oxepane derivative from an oxepane-4-yl ethanol precursor.

Another approach is the Hofmann rearrangement , where an amide is treated with bromine and a base to yield a primary amine with one fewer carbon atom. This would necessitate the synthesis of a propanamide derivative of oxepane (B1206615).

Modern methods such as Buchwald-Hartwig amination could also be envisioned, although this is more commonly applied to the formation of aryl amines. In a modified approach, it could potentially be used to couple an enolate or its equivalent with an aminating agent.

Stereoselective Synthesis of this compound

The target molecule, this compound, possesses a stereocenter at the carbon atom bearing the amino group. The synthesis of a specific enantiomer often requires a stereoselective approach. Asymmetric reductive amination is a powerful strategy to achieve this.

Several methods can be employed to induce stereoselectivity in the reductive amination of Oxepan-4-one:

Use of Chiral Auxiliaries: A chiral auxiliary, such as a chiral amine, can be reacted with the ketone to form a chiral imine intermediate. Subsequent reduction of this imine, directed by the chiral auxiliary, leads to the formation of a diastereomerically enriched amine. The auxiliary can then be cleaved to yield the desired chiral primary amine.

Chiral Catalysts: The use of a chiral catalyst in conjunction with a reducing agent can facilitate the enantioselective reduction of the imine intermediate. Both transition-metal catalysts (e.g., based on iridium, rhodium, or ruthenium with chiral ligands) and organocatalysts have been successfully employed for asymmetric reductive aminations.

Biocatalysis: Enzymes, such as imine reductases (IREDs) or amine dehydrogenases (AmDHs), can offer high enantioselectivity under mild reaction conditions. These biocatalysts can directly convert the ketone and an amine source into a single enantiomer of the desired amine.

The selection of the most suitable method for the stereoselective synthesis of this compound would depend on factors such as the desired enantiomeric excess, scalability, and the availability of the chiral auxiliary or catalyst.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral product. This can be achieved using chiral auxiliaries or through catalysis.

A well-established method for the asymmetric synthesis of amines involves the use of chiral sulfinimines, often derived from tert-butanesulfinamide (Ellman's auxiliary). yale.edursc.org A plausible route to this compound using this method would begin with the condensation of Oxepan-4-one with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl ketimine. Diastereoselective addition of a methyl group, for instance using methylmagnesium bromide or a similar organometallic reagent, would then proceed under the stereodirecting influence of the bulky tert-sulfinyl group. The final step involves the acidic cleavage of the sulfinyl group to yield the desired chiral amine with high enantiomeric purity.

Catalytic asymmetric synthesis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the enantiopure product. nih.gov For this compound, asymmetric reductive amination of Oxepan-4-one would be a primary strategy. This one-pot reaction involves the ketone, an ammonia source, and a reducing agent in the presence of a chiral catalyst, such as one based on transition metals (e.g., Iridium, Rhodium) complexed with chiral ligands or a chiral organocatalyst. nih.gov

Table 1: Proposed Asymmetric Synthesis Strategies

Method Key Reagent/Catalyst Proposed Key Step Advantage
Chiral Auxiliary (R)- or (S)-tert-butanesulfinamide Diastereoselective methylation of a chiral N-sulfinyl imine High diastereoselectivity, reliable methodology yale.edu

Diastereoselective Approaches

Diastereoselective methods are employed when a molecule already contains a stereocenter, and this existing chirality is used to direct the formation of a new stereocenter. While the parent oxepane ring in this compound is achiral, a diastereoselective approach could be envisioned if the synthesis started with a chiral, substituted oxepane precursor.

For instance, if a synthesis began with a chiral oxepane derivative, the existing stereocenter(s) on the ring could influence the facial selectivity of a nucleophilic attack on a carbonyl group at the C-4 position. nih.gov The formation of the C-N bond or the C-C bond of the aminoethyl side chain could be directed to one face of the molecule over the other, resulting in one diastereomer being formed in excess. nih.govnih.gov The success of such an approach relies heavily on the steric and electronic nature of the directing groups on the ring. researchgate.netrsc.org

Enantiomeric Resolution Techniques

Enantiomeric resolution is a common technique for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers. Kinetic resolution, where one enantiomer reacts faster than the other, is a particularly powerful method.

Enzymatic kinetic resolution is a widely used green chemistry technique that leverages the high stereoselectivity of enzymes, typically lipases. researchgate.net For racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized as Novozyme 435, could be used to selectively acylate one of the amine enantiomers in the presence of an acyl donor like vinyl acetate. nih.govmdpi.com This process results in a mixture of one enantiomer of the amine (the one that reacts slower) and the other enantiomer of the corresponding amide. These two compounds, having different functional groups, can then be separated using standard techniques like column chromatography or extraction. The amide can subsequently be hydrolyzed to recover the second amine enantiomer if desired.

Table 2: Representative Conditions for Enzymatic Kinetic Resolution of Amines

Enzyme Acyl Donor Solvent Temperature (°C) Outcome Reference
Candida antarctica lipase B (CALB) Vinyl Acetate Toluene 60 High enantioselectivity (E > 200) for amino alcohols mdpi.com
Novozyme 435 Vinyl Acetate Heptane 53.4 High enantiomeric excess (ee > 99%) nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comrsc.org These principles are integral to modern synthetic chemistry.

Solvent-Free and Environmentally Benign Reaction Conditions

Reducing solvent use is a key goal of green chemistry. mdpi.com Solvents account for a large portion of the waste generated in chemical processes. jocpr.com Performing reactions under solvent-free reaction conditions (SFRC) can lead to higher efficiency, shorter reaction times, and easier product purification. nih.gov For the synthesis of this compound, steps such as imine formation could potentially be carried out neat, perhaps with microwave irradiation to provide the necessary energy. nih.gov

When solvents are necessary, the choice of solvent is critical. Environmentally benign solvents include water, supercritical CO₂, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or t-butyl methyl ether (tBuOMe), which are preferred over hazardous chlorinated solvents or hydrocarbons like benzene (B151609) and toluene. mdpi.comjocpr.com

Sustainable Catalysis in this compound Synthesis

Sustainable catalysis involves the use of catalysts that are efficient, recyclable, and derived from renewable resources where possible. ethz.ch Biocatalysis, as discussed in the context of enzymatic resolution, is a prime example of sustainable catalysis. nih.gov Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media and are fully biodegradable. researchgate.net The use of transaminases, for example, could offer a direct route to this compound from Oxepan-4-one through asymmetric amination.

In non-biocatalytic approaches, the use of heterogeneous catalysts is favored. These catalysts exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution), which allows for easy separation by filtration and subsequent reuse, reducing waste and cost. nih.gov For a key step like reductive amination, a supported metal catalyst (e.g., platinum on carbon) could be employed, offering high efficiency and recyclability. sciepub.com

Chemical Reactivity and Transformations of 1 Oxepan 4 Yl Ethan 1 Amine

Amination Reactions and Derivatives Formation

The primary amine group is a key site for molecular elaboration through various amination and derivative-forming reactions.

As a primary amine, 1-(Oxepan-4-yl)ethan-1-amine is expected to readily undergo acylation and sulfonylation. Acylation with reagents such as acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-[1-(oxepan-4-yl)ethyl]amides. Similarly, reaction with sulfonyl chlorides would produce N-[1-(oxepan-4-yl)ethyl]sulfonamides. These reactions are fundamental in medicinal chemistry for modifying a molecule's properties. For instance, the synthesis of various bioactive compounds often involves the formation of amide or sulfonamide bonds from primary amines. rsc.org

Table 1: General Conditions for Acylation and Sulfonylation

Reaction TypeReagentSolventBaseTypical ConditionsProduct
AcylationAcetyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0°C to room tempN-[1-(Oxepan-4-yl)ethyl]acetamide
AcylationAcetic AnhydridePyridinePyridineRoom tempN-[1-(Oxepan-4-yl)ethyl]acetamide
Sulfonylationp-Toluenesulfonyl ChlorideDichloromethane (DCM)Triethylamine (TEA)0°C to room tempN-[1-(Oxepan-4-yl)ethyl]-4-methylbenzenesulfonamide

Direct alkylation of this compound with alkyl halides can occur but is often difficult to control, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.

A more controlled and widely used method is reductive alkylation (or reductive amination). This two-step, one-pot process involves the initial condensation of the amine with a ketone or aldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the N-alkylated amine. rsc.org This method is highly efficient for creating secondary and tertiary amines.

Table 2: Reductive Alkylation of this compound

Carbonyl CompoundReducing AgentSolventProduct
AcetoneSodium triacetoxyborohydride (B8407120)Dichloroethane (DCE)N-isopropyl-1-(oxepan-4-yl)ethanamine
CyclohexanoneSodium cyanoborohydrideMethanol (MeOH)N-cyclohexyl-1-(oxepan-4-yl)ethanamine
BenzaldehydeSodium borohydrideMethanol (MeOH)N-benzyl-1-(oxepan-4-yl)ethanamine

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. researchgate.net This condensation is a reversible, acid-catalyzed reaction where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. wikipedia.org The resulting hemiaminal intermediate then eliminates a molecule of water to form the stable C=N double bond of the imine. researchgate.netwikipedia.org The reaction is typically driven to completion by removing water, for example, by azeotropic distillation or the use of molecular sieves. wikipedia.org

Ring Transformations and Cycloadditions Involving the Oxepane (B1206615) Core

The oxepane ring is a seven-membered ether, and its synthesis and transformation present unique challenges due to entropic factors and transannular interactions. researchgate.net However, various synthetic methodologies have been developed to access and modify this core structure, including ring-closing metathesis (RCM), ring expansion of smaller cyclic systems, and various cyclization strategies. researchgate.netrsc.org

While the oxepane ring in this compound is generally stable under many conditions, transformations can be induced. Under strongly acidic conditions, for instance, protonation of the ether oxygen could facilitate ring-opening reactions. Substitution reactions at positions adjacent to the ether oxygen often proceed through oxocarbenium ion intermediates, although this is less directly applicable to the substituent at the 4-position. researchgate.net Methodologies for synthesizing substituted oxepanes, such as the ring expansion of cyclopropanated carbohydrates or base-promoted cyclization of alkynyl alcohols, highlight the chemical strategies that can be employed to manipulate seven-membered ether rings. acs.orgorganic-chemistry.org

Stereochemical Stability and Epimerization Studies

The this compound molecule possesses a chiral center at the carbon atom bonded to both the oxepane ring and the amine group. The conformational complexity of the seven-membered oxepane ring can influence the stereochemical outcome of reactions. researchgate.net

The stereochemical integrity of the chiral center is generally stable under neutral or basic conditions. However, epimerization (inversion of stereochemistry) is a potential concern under conditions where the chiral center is temporarily destroyed and then reformed. For example, a reaction sequence involving oxidation of the amine to an imine or the corresponding ketone, followed by reduction back to the amine, could lead to a racemic or diastereomeric mixture of products. The use of stereoselective reducing agents could control the outcome of such a reduction. An analogous process is seen in the synthesis of certain pharmaceuticals where epimerization is a key step to obtain the desired stereoisomer. rsc.org

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not available, the mechanisms of its expected key reactions are well-established in organic chemistry.

Acylation/Sulfonylation: The mechanism involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride (or sulfur of the sulfonyl chloride). This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the final neutral amide or sulfonamide.

Imine Formation: The condensation reaction with a carbonyl compound begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org A proton transfer from the nitrogen to the oxygen results in a neutral hemiaminal (or carbinolamine). researchgate.netwikipedia.org Under acidic catalysis, the hydroxyl group is protonated, turning it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen leads to the formation of the imine. wikipedia.org

Reductive Alkylation: This process combines the mechanism of imine formation with a subsequent reduction step. The imine formed in situ is readily reduced by hydride reagents like NaBH₄. The hydride attacks the electrophilic carbon of the C=N bond, and subsequent protonation of the resulting anion yields the final alkylated amine.

Oxepane Ring Transformations: Mechanistic pathways for transformations of the oxepane ring often involve cationic intermediates. For example, acid-catalyzed ring-opening would proceed via an oxonium ion, which is then attacked by a nucleophile. The formation of substituted oxepanes via ring expansion can proceed through intermediates like oxocarbenium ions, whose stability and subsequent reaction pathways dictate the final product structure and stereochemistry. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 1-(Oxepan-4-yl)ethan-1-amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a complete picture of its covalent framework and conformational dynamics.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. rsc.org The predicted chemical shifts are based on the analysis of similar structural fragments. epo.org

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. For instance, the methine proton of the ethylamine (B1201723) group (H-1') is expected to show a correlation with the methyl protons (H-2') and the proton on the substituted carbon of the oxepane (B1206615) ring (H-4). Similarly, correlations would be observed between the protons within the oxepane ring, confirming their sequence. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon atom that bears protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). researchgate.net This is particularly useful for identifying quaternary carbons and for connecting the ethylamine substituent to the oxepane ring. For example, correlations would be expected between the methyl protons (H-2') and the carbon of the methine group (C-1') as well as the carbon at the point of attachment to the ring (C-4).

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1' (CH)~2.8 - 3.2~50 - 55C-2', C-4, C-3, C-5
2' (CH₃)~1.1 - 1.3~20 - 25C-1', C-4
NH₂~1.5 - 2.5 (broad)--
2, 7 (Oxepane CH₂)~3.5 - 3.8~70 - 75C-3, C-6
3, 6 (Oxepane CH₂)~1.6 - 1.9~30 - 35C-2, C-4, C-5, C-7
4 (Oxepane CH)~1.4 - 1.7~40 - 45C-1', C-3, C-5
5 (Oxepane CH₂)~1.6 - 1.9~30 - 35C-4, C-6

The seven-membered oxepane ring is known to be conformationally flexible, existing in various twist-chair and boat-chair conformations. The presence of the 1-aminoethyl substituent at the C-4 position is expected to influence the conformational equilibrium. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, can provide insight into these conformational processes. By analyzing changes in the line shape of the signals, particularly those of the oxepane ring protons, it is possible to determine the energy barriers for ring inversion and to identify the preferred conformation(s) of the molecule in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the primary amine, the saturated hydrocarbon portions of the ethyl group and the oxepane ring, and the ether linkage within the ring. The primary amine group is expected to show characteristic N-H stretching and bending vibrations. The C-O-C ether linkage will exhibit a strong stretching absorption in the infrared spectrum.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500MediumWeak
Primary Amine (N-H)Scissoring (Bending)1590 - 1650MediumWeak
Alkyl (C-H)Stretch2850 - 2960StrongStrong
Alkyl (C-H)Bending1350 - 1470MediumMedium
Cyclic Ether (C-O-C)Asymmetric Stretch1070 - 1150StrongWeak

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₈H₁₇NO), the nominal molecular weight is 143 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 143. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd mass, consistent with the nitrogen rule. nih.gov

The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. google.com In this case, cleavage of the bond between C1' and C4 would lead to a stable, resonance-stabilized iminium cation.

Predicted m/zProposed Fragment IonFragmentation Pathway
143[C₈H₁₇NO]⁺Molecular Ion (M⁺)
128[M - CH₃]⁺Loss of a methyl radical
44[CH₃CH=NH₂]⁺α-cleavage
100[M - CH₃CHNH₂]⁺Loss of the ethylamine radical via α-cleavage

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Since this compound contains a chiral center at the C-1' position, it exists as a pair of enantiomers. Chiral chromatography is the standard method for separating and quantifying these enantiomers to determine the enantiomeric excess (e.e.) of a sample. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common approach for the resolution of chiral amines. googleapis.comepo.org

A suitable method would likely involve a polysaccharide-based CSP, such as one derived from cellulose (B213188) or amylose, which are known to be effective for separating a wide range of chiral compounds, including amines. The mobile phase would typically consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and resolution.

ParameterHypothetical Condition
TechniqueChiral High-Performance Liquid Chromatography (HPLC)
ColumnPolysaccharide-based Chiral Stationary Phase (e.g., Daicel Chiralpak series)
Mobile PhaseHexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Currently, there is no publicly available information on the crystal structure of this compound. If a suitable single crystal of this compound or a salt derivative could be grown, X-ray diffraction analysis would provide invaluable data. It would definitively establish the relative and absolute stereochemistry (if a chiral salt is used for resolution), and reveal the preferred conformation of the oxepane ring in the solid state. This experimental data would also allow for the validation of the conformational preferences predicted by theoretical calculations and DNMR studies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are a cornerstone for understanding the intrinsic properties of a molecule. For 1-(Oxepan-4-yl)ethan-1-amine, these calculations can elucidate its three-dimensional structure, electronic landscape, and vibrational characteristics.

Geometry Optimization and Conformational Analysis

The conformational flexibility of the seven-membered oxepane (B1206615) ring is a defining feature of this compound. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like oxepane and cycloheptane (B1346806) possess multiple low-energy conformations, often with small energy barriers between them. researchgate.netacs.org The most stable conformations for the oxepane ring are typically from the twist-chair and twist-boat families. researchgate.net A complete conformational analysis using quantum mechanics, for instance at the B3LYP or CCSD(T) levels of theory, is essential to identify the global minimum energy structure and the relative energies of other stable conformers. researchgate.net

An illustrative data table for the relative energies of different conformers of this compound, as would be determined by quantum chemical calculations, is presented below.

ConformerSubstituent OrientationRelative Energy (kcal/mol)
Twist-ChairEquatorial-like0.00
Twist-ChairAxial-like1.5 - 2.5
BoatEquatorial-like2.0 - 3.5
BoatAxial-like3.5 - 5.0
Note: This table is illustrative and represents typical energy differences found in substituted seven-membered rings. Actual values would require specific calculations.

Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO)

The electronic structure of this compound can be described using molecular orbital (MO) theory. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized predominantly on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. The LUMO, on the other hand, would likely be distributed across the C-N and C-O antibonding orbitals. The energy of these orbitals can be calculated using methods like Density Functional Theory (DFT). acs.org Understanding the distribution and energies of these orbitals is crucial for predicting sites of electrophilic and nucleophilic attack.

A hypothetical data table summarizing the key electronic properties is shown below.

PropertyCalculated Value (Illustrative)
HOMO Energy-8.5 eV
LUMO Energy2.0 eV
HOMO-LUMO Gap10.5 eV
Dipole Moment1.8 D
Note: These values are for illustrative purposes and would be determined through specific quantum chemical calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. acs.org These calculations not only help in the characterization of the molecule by correlating theoretical spectra with experimental ones but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Key vibrational modes for this molecule would include the N-H stretching and bending frequencies of the primary amine, C-H stretching of the ethyl group and the oxepane ring, and the characteristic C-O-C stretching of the ether linkage within the seven-membered ring. The calculated frequencies can provide a detailed picture of the molecule's vibrational dynamics.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations can be used to explore the conformational landscape of this compound more extensively, including the transitions between different conformational states. rsc.org

Furthermore, MD simulations are invaluable for studying the influence of the environment, such as a solvent, on the molecule's conformation and dynamics. For instance, in an aqueous solution, the amine group of this compound would form hydrogen bonds with water molecules. These interactions can stabilize certain conformations over others and influence the pKa of the amine group. Simulations can reveal the structure of the solvation shell and the dynamics of solvent exchange.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is a powerful tool in modern drug discovery for elucidating structure-activity relationships (SAR). rsc.org For this compound, which contains a primary amine and a flexible heterocyclic scaffold, these studies can predict its potential interactions with biological targets.

Ligand-Target Interaction Prediction (excluding clinical relevance)

Even without specific clinical data, computational methods can be employed to predict the potential binding modes of this compound with various protein targets. The amine group can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. The oxepane ring provides a flexible, three-dimensional scaffold that can fit into various binding pockets.

Techniques such as molecular docking can be used to place the molecule into the active site of a protein and score the potential interactions. acs.org For example, small molecule amines are known to interact with targets such as G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov Docking studies could explore the feasibility of such interactions by analyzing the hydrogen bonding patterns, van der Waals contacts, and electrostatic interactions between the ligand and the protein.

An illustrative SAR table based on hypothetical modifications to the parent structure is provided below.

ModificationPredicted Change in Binding Affinity (Illustrative)Rationale
N-methylation of the amineDecreaseSteric hindrance and loss of one hydrogen bond donor.
Hydroxylation of the oxepane ringIncrease or DecreasePotential for a new hydrogen bond, but could introduce unfavorable steric or desolvation penalties depending on the position.
Replacement of oxepane with cyclohexaneVariableAltered ring conformation and loss of the ether oxygen as a potential hydrogen bond acceptor.
Note: This table is for illustrative purposes to demonstrate the principles of computational SAR studies.

Pharmacophore Modeling (for academic probe design)

In the realm of theoretical and computational chemistry, pharmacophore modeling stands as a cornerstone for the rational design of new biologically active molecules. This approach distills the complex three-dimensional structure of a molecule into a simplified representation of its essential steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. For the compound This compound , while specific pharmacophore models are not extensively documented in publicly available research, a hypothetical model can be constructed for the purpose of academic probe design. Such a model serves as a valuable intellectual exercise and a starting point for future computational and experimental work.

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The design of a selective and potent probe requires a deep understanding of the key molecular interactions that govern the binding of a ligand to its target. Pharmacophore modeling provides a framework for identifying these crucial interactions.

The process of developing a pharmacophore model for a novel scaffold like This compound would typically involve several computational steps. Initially, a conformational analysis of the molecule would be performed to identify its low-energy, and therefore most probable, three-dimensional shapes. Subsequently, based on the structural features of the compound—namely the oxepane ring, the ethylamine (B1201723) side chain, and the stereocenter—key pharmacophoric features can be postulated. These features represent the potential interaction points between the probe and a hypothetical biological target.

For This compound , the following pharmacophoric features could be considered critical for its function as a potential academic probe:

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) is a strong hydrogen bond donor. This feature is often crucial for anchoring a ligand within a binding pocket through interactions with amino acid residues such as aspartate, glutamate, or serine.

Positive Ionizable (PI): At physiological pH, the primary amine is likely to be protonated, carrying a positive charge. This positive charge can engage in important electrostatic interactions or ionic bonds with negatively charged residues in a target protein.

Exclusion Volumes: These are regions of space occupied by the molecule that are considered "forbidden" for the target to occupy. Defining these volumes is crucial for understanding the steric constraints of the binding site.

These hypothetical features can be assembled into a 3D pharmacophore model, which defines not only the types of interactions but also their spatial relationships (distances and angles) to one another. This model can then be used as a 3D query to screen virtual libraries of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to bind to the same target. Furthermore, the model can guide the synthetic modification of the original scaffold to optimize its properties as a chemical probe, such as enhancing its potency, selectivity, or cell permeability.

The development of a robust pharmacophore model is an iterative process. The initial hypothetical model would ideally be refined using experimental data, such as the activities of a series of structurally related compounds (structure-activity relationship or SAR data). For instance, synthesizing and testing analogues of This compound with modifications to the oxepane ring or the ethylamine side chain would provide valuable information to validate and improve the pharmacophore model.

In the context of academic probe design, a well-defined pharmacophore model for This compound would be an invaluable tool. It would not only facilitate the discovery of novel ligands for its putative target but also help in elucidating the molecular basis of its biological activity. This knowledge is fundamental for the development of highly selective probes that can be used to dissect complex biological pathways.

Hypothetical Pharmacophore Model for this compound

The following interactive data table outlines a hypothetical pharmacophore model for This compound , detailing the potential pharmacophoric features and their geometric constraints. This model is a theoretical construct for the purpose of illustrating the principles of academic probe design and is not based on published experimental data for this specific compound.

Pharmacophoric FeatureDescriptionAtom(s) InvolvedGeometric Constraint (Example)
Hydrogen Bond Donor (HBD) A site that can donate a hydrogen atom to a hydrogen bond.The nitrogen and hydrogen atoms of the primary amine group.Vector pointing away from the N-H bond.
Positive Ionizable (PI) A group that is positively charged at physiological pH.The nitrogen atom of the primary amine group.Centered on the nitrogen atom.
Hydrophobic (H) A region of the molecule that has a high affinity for nonpolar environments.The carbon atoms of the oxepane ring and the ethyl group.Sphere centered on the hydrophobic region with a defined radius.
Exclusion Volume (EV) The volume occupied by the molecule, representing steric hindrance.The entire molecular volume.A set of spheres defining the van der Waals surface of the molecule.

Applications of 1 Oxepan 4 Yl Ethan 1 Amine As a Research Scaffold

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The structural attributes of 1-(Oxepan-4-yl)ethan-1-amine make it a valuable starting point for the synthesis of more intricate molecular architectures. The oxepane (B1206615) ring is a recognized "privileged" scaffold, found in a variety of biologically active natural products, suggesting its inherent suitability for interaction with biological targets. nih.govmdpi.com

The primary amine group of this compound serves as a crucial handle for the construction of polycyclic systems. Through reactions such as intramolecular cyclizations or multicomponent reactions, the amine can be elaborated to form fused or bridged ring systems. For instance, the amine can participate in Pictet-Spengler-like reactions or other annulation strategies to build additional heterocyclic rings onto the oxepane core. While specific examples detailing the use of this compound in the construction of polycyclic amine frameworks are not extensively documented in publicly available research, the reactivity of the primary amine is well-established in organic synthesis for creating such complex structures. researchgate.net

The creation of compound libraries for high-throughput screening is a fundamental aspect of drug discovery and chemical biology. The concept of Biology-Oriented Synthesis (BIOS) leverages scaffolds from biologically relevant compounds to generate focused libraries with a higher probability of interacting with biological targets. nih.govnih.gov The oxepane scaffold is well-suited for this approach. nih.govbham.ac.uk

Starting from this compound, a diverse array of derivatives can be readily synthesized. The primary amine can be acylated, alkylated, or used in reductive amination to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the oxepane core to identify molecules with desired properties. A study on a BIOS-derived library of substituted oxepanes demonstrated their potential to modulate the Wnt signaling pathway, highlighting the value of this scaffold in generating bioactive molecules. nih.govbham.ac.uk

Table 1: Potential Derivatization Reactions of this compound for Chemical Library Synthesis

Reaction TypeReagent ClassPotential Functional Group Introduced
AcylationAcyl chlorides, Carboxylic acidsAmides
SulfonylationSulfonyl chloridesSulfonamides
AlkylationAlkyl halidesSecondary and Tertiary Amines
Reductive AminationAldehydes, KetonesSubstituted Amines
Urea/Thiourea FormationIsocyanates, IsothiocyanatesUreas, Thioureas

Exploration of Biochemical Interactions in vitro

The oxepane moiety and the appended aminoethyl group present opportunities for interactions with biological macromolecules, making this compound and its derivatives interesting candidates for biochemical studies.

Derivatives of related oxepane amines have been investigated for their potential to interact with enzymes. For example, compounds containing an oxepane ring are explored for their neuroprotective properties through the inhibition of enzymes like monoamine oxidases (MAOs), which are relevant in the context of neurodegenerative diseases. The amine functionality is crucial for such interactions, often forming key hydrogen bonds or electrostatic interactions within the enzyme's active site. While direct enzyme inhibition studies on this compound are not prominently reported, its structural similarity to known enzyme modulators suggests its potential as a scaffold for designing novel inhibitors. The investigation of such compounds can provide valuable insights into enzyme-ligand interactions and biochemical pathways.

The three-dimensional structure of the oxepane ring can be advantageous for fitting into the binding pockets of receptors. The amine group can act as a protonatable center, which is a common feature in many receptor ligands, particularly for G-protein coupled receptors (GPCRs). The derivatization of this compound allows for the synthesis of a library of compounds that can be screened for binding affinity and functional activity at various receptors. For instance, related heterocyclic amines have been investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors. americanelements.com The conformational flexibility of the seven-membered oxepane ring may allow it to adopt conformations that are complementary to the binding sites of various receptors.

Table 2: Potential Receptor Targets for Ligands Derived from this compound

Receptor FamilyRationale for Potential Interaction
G-Protein Coupled Receptors (GPCRs)Presence of a protonatable amine, a common feature in many GPCR ligands.
Ion ChannelsThe oxepane scaffold can influence the overall shape and polarity of the molecule, potentially allowing for interaction with ion channel pores or allosteric sites.
TransportersAmine-containing compounds are often substrates or inhibitors of neurotransmitter transporters.

Potential in Materials Science or Catalyst Design

The application of oxepane-containing compounds is not limited to the life sciences. There is emerging interest in their use in materials science and catalysis.

In the realm of materials science, oxepane-amine derivatives can serve as monomers or cross-linking agents in the synthesis of polymers. The amine functionality can react with various monomers to form polyamides, polyimides, or other polymers. The incorporation of the oxepane ring into a polymer backbone can influence the material's properties, such as its thermal stability, flexibility, and solubility. There is mention of related compounds being used as intermediates in the synthesis of specialty chemicals for durable and resistant coatings.

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies with Enhanced Efficiency

Currently, the synthesis of 1-(oxepan-4-yl)ethan-1-amine is not widely documented in peer-reviewed journals. Commercial availability suggests its production via multi-step sequences, likely starting from more common precursors. A key area for future research will be the development of more efficient and stereocontrolled synthetic routes.

Future investigations could focus on:

Reductive Amination: A plausible and efficient route involves the reductive amination of the corresponding ketone, 1-(oxepan-4-yl)ethan-1-one. Research could optimize reaction conditions, including the choice of reducing agents (e.g., sodium triacetoxyborohydride (B8407120), catalytic hydrogenation) and amine sources (e.g., ammonia (B1221849), ammonium (B1175870) salts), to improve yields and minimize by-products.

Asymmetric Synthesis: The development of stereoselective methods to access enantiomerically pure forms of this compound would be a significant advancement. This could involve the use of chiral auxiliaries, chiral catalysts in the reductive amination process, or enzymatic resolutions.

Novel Ring-Forming Strategies: Exploration of novel methods for the construction of the oxepane (B1206615) ring itself, with the ethylamine (B1201723) side chain installed either prior to or after cyclization, could lead to more convergent and atom-economical syntheses.

A comparative table of potential synthetic methodologies is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Reductive Amination of 1-(Oxepan-4-yl)ethan-1-oneHigh potential for good yields, readily available precursor.Control of over-alkylation, purification from reaction by-products.
Asymmetric CatalysisDirect access to enantiomerically pure products.Development of a highly selective catalyst system.
Chiral Pool SynthesisUtilization of naturally occurring chiral starting materials.Lengthy synthetic sequences, availability of suitable precursors.

In-depth Mechanistic Understanding of its Chemical Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for its effective utilization. Future research should aim to elucidate the pathways of its key chemical transformations.

Nucleophilic Reactions: The primary amine group is expected to act as a potent nucleophile. Mechanistic studies of its acylation, alkylation, and arylation reactions would be valuable. This could involve kinetic studies, isotopic labeling experiments, and computational modeling to understand the influence of the oxepane ring on the reactivity of the amine.

Ring-Opening and Rearrangement Reactions: The oxepane ring, while generally stable, can undergo ring-opening or rearrangement reactions under certain conditions (e.g., strong acids, Lewis acids). Investigating the mechanisms of these transformations would define the operational boundaries for its use in synthesis.

Broadening the Scope of its Application as a Chemical Building Block

The true potential of this compound lies in its application as a versatile building block for the synthesis of more complex molecules. Its bifunctional nature (amine and ether) offers numerous possibilities.

Future research could explore its use in the synthesis of:

Novel Heterocyclic Scaffolds: The amine functionality can be used as a handle to construct a variety of nitrogen-containing heterocycles, such as pyrimidines, imidazoles, or more complex fused systems, with the oxepane moiety providing a unique three-dimensional structural element.

Amide and Sulfonamide Libraries: The reaction of this compound with a diverse range of carboxylic acids and sulfonyl chlorides could generate libraries of novel amides and sulfonamides for screening in various applications.

Ligands for Catalysis: The presence of both a nitrogen and an oxygen atom makes this compound a potential candidate for the development of novel bidentate ligands for transition metal catalysis.

Advanced Characterization of its Solution-State Behavior and Stereodynamics

The seven-membered oxepane ring is conformationally flexible. A detailed understanding of its solution-state behavior and stereodynamics is essential for predicting its properties and interactions in different environments.

Conformational Analysis: Advanced NMR techniques, such as variable-temperature NMR and Nuclear Overhauser Effect (NOE) studies, could be employed to determine the preferred conformations of the oxepane ring and the orientation of the ethylamine side chain in various solvents.

Stereochemical Assignment: For chiral derivatives of this compound, the unambiguous assignment of the absolute configuration is critical. This can be achieved through X-ray crystallography of suitable crystalline derivatives or by using chiral spectroscopic methods like circular dichroism (CD) in conjunction with computational predictions.

Computational Design of Derivatives with Tailored Physicochemical Profiles

Computational chemistry offers a powerful tool for the rational design of derivatives of this compound with specific physicochemical properties, without a focus on drug development.

Property Prediction: Quantum mechanical calculations and quantitative structure-property relationship (QSPR) studies could be used to predict properties such as solubility, lipophilicity (logP), and polarity for a virtual library of derivatives. This would allow for the pre-selection of candidates with desired profiles for synthesis.

Conformational Preferences: Molecular mechanics and dynamics simulations can provide deeper insights into the conformational landscape of the oxepane ring and how it is influenced by different substituents. This knowledge is crucial for designing molecules with specific shapes and rigidities.

Q & A

Basic: What are the optimal synthetic routes for 1-(Oxepan-4-yl)ethan-1-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of this compound can be inferred from analogous amine derivatives (e.g., benzodioxin or pyridine-based amines). Key steps include:

  • Alkylation : Reacting oxepan-4-yl precursors (e.g., brominated oxepane derivatives) with ethylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
  • Yield Optimization : Control temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:alkylating agent) to minimize side reactions like over-alkylation .

Basic: How is the structural integrity and purity of this compound validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : Confirm molecular structure via ¹H/¹³C NMR. Peaks for the oxepane ring (δ 1.5–3.5 ppm for CH₂ groups) and amine protons (δ 1.2–2.0 ppm) should align with computed spectra.
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 158.2 g/mol).
  • X-ray Crystallography : For crystalline derivatives, refine structures using SHELXL (SHELX programs) to resolve stereochemistry and confirm bond lengths/angles .

Advanced: What experimental strategies elucidate the biological mechanism of this compound?

Methodological Answer:

  • Receptor Binding Assays : Screen against GPCRs or neurotransmitter transporters (e.g., serotonin/dopamine receptors) using radioligand displacement assays. Example protocol:
    • Incubate compound (1–100 µM) with ³H-labeled ligands (e.g., ³H-5-HT for serotonin receptors).
    • Measure Ki values via Scatchard analysis to determine binding affinity .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the oxepane ring and hydrophobic receptor pockets. Prioritize targets with high docking scores (e.g., ΔG < −7 kcal/mol) .

Advanced: How can contradictions in reported bioactivity data for this compound derivatives be resolved?

Methodological Answer:

  • Comparative SAR Studies : Systematically modify substituents (e.g., oxepane vs. oxane rings) and test in parallel assays. Example data table:
DerivativeOxepane Ring PositionIC₅₀ (µM) for Target AIC₅₀ (µM) for Target B
1-(Oxepan-4-yl)4-position12.3 ± 1.2>100
1-(Oxan-4-yl)4-position45.6 ± 3.478.9 ± 5.1
  • Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) between bioactivity profiles.
  • Meta-Analysis : Cross-reference data with structural databases (e.g., PubChem) to identify outliers or assay-specific artifacts .

Advanced: What computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Lipophilicity (LogP) : Use Molinspiration or XLogP3-AA (predicted LogP = 0.8–1.2) to assess membrane permeability.
  • pKa Estimation : Employ MarvinSketch (ChemAxon) to predict amine pKa (~10.2), critical for protonation state in physiological conditions.
  • Collision Cross-Section (CCS) : Calculate using MOBCAL for ion mobility spectrometry, aiding in metabolite identification .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Hazard Mitigation : Follow GHS codes (e.g., H315/H319 for skin/eye irritation). Use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Store at 4°C in airtight containers under nitrogen to prevent oxidation. Monitor stability via periodic TLC/HPLC checks .

Advanced: How can enantiomeric purity of this compound be achieved and validated?

Methodological Answer:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid for diastereomeric salt formation. Recrystallize in ethanol/water (3:1) to isolate enantiomers.
  • Validation :
    • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). Retention times: (R)-enantiomer = 8.2 min; (S)-enantiomer = 9.5 min.
    • Optical Rotation : Measure [α]D²⁵ = +15.6° (c = 1, CHCl₃) for the (R)-form .

Advanced: What in vitro models are suitable for evaluating the neuropharmacological potential of this compound?

Methodological Answer:

  • Cell-Based Assays :
    • Neurotransmitter Uptake Inhibition : Use rat synaptosomes to measure inhibition of serotonin (SERT) or dopamine (DAT) transporters (IC₅₀ determination).
    • Calcium Imaging : Test modulation of neuronal Ca²⁺ flux in SH-SY5Y cells via FLIPR assays.
  • Toxicity Screening : Assess cytotoxicity in HEK293 cells (MTT assay; CC₅₀ > 100 µM desirable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.